molecular formula C20H22N4O2 B12539285 5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine CAS No. 656809-99-3

5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine

Cat. No.: B12539285
CAS No.: 656809-99-3
M. Wt: 350.4 g/mol
InChI Key: CGTOIDPIJHADNI-UHFFFAOYSA-N
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Description

5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-(3-Phenoxypropoxy)benzyl chloride with pyrimidine-2,4-diamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropoxybenzoic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxypropoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

CAS No.

656809-99-3

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

5-[[4-(3-phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C20H22N4O2/c21-19-16(14-23-20(22)24-19)13-15-7-9-18(10-8-15)26-12-4-11-25-17-5-2-1-3-6-17/h1-3,5-10,14H,4,11-13H2,(H4,21,22,23,24)

InChI Key

CGTOIDPIJHADNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)CC3=CN=C(N=C3N)N

Origin of Product

United States

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